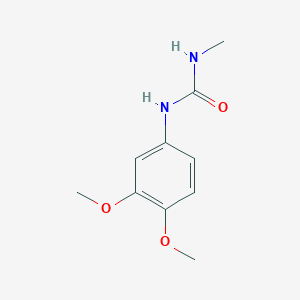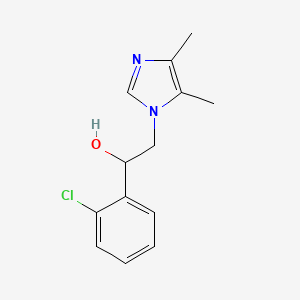![molecular formula C14H24N2O2 B7596111 N-(2-methoxyethyl)-2-azaspiro[5.5]undec-9-ene-2-carboxamide](/img/structure/B7596111.png)
N-(2-methoxyethyl)-2-azaspiro[5.5]undec-9-ene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-2-azaspiro[5.5]undec-9-ene-2-carboxamide, also known as ME-9 or LY404039, is a chemical compound that has gained significant attention in the field of neuroscience research. It is a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2), which is a G protein-coupled receptor that modulates the release of glutamate in the brain. ME-9 has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
N-(2-methoxyethyl)-2-azaspiro[5.5]undec-9-ene-2-carboxamide acts as a selective antagonist of mGluR2, which is a G protein-coupled receptor that modulates the release of glutamate in the brain. By blocking the activity of this receptor, this compound reduces the release of glutamate, which can have various effects on neuronal activity and neurotransmission. This mechanism of action has been shown to be effective in reducing anxiety and depression-like behaviors in animal models.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce the release of glutamate in the brain, which can have various effects on neuronal activity and neurotransmission. This compound has also been shown to reduce anxiety and depression-like behaviors in animal models, suggesting that it may have potential therapeutic applications in the treatment of these disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methoxyethyl)-2-azaspiro[5.5]undec-9-ene-2-carboxamide in lab experiments is its selective antagonism of mGluR2, which allows for the specific modulation of glutamate release in the brain. This can be useful in studying the role of glutamate in various physiological and pathological processes. However, one limitation of using this compound is its potential off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxyethyl)-2-azaspiro[5.5]undec-9-ene-2-carboxamide. One area of interest is its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. Further research is needed to determine the efficacy and safety of this compound in clinical trials. Another area of interest is the development of more selective and potent antagonists of mGluR2, which could have improved therapeutic potential and fewer off-target effects. Finally, there is a need for further research on the mechanisms of action of this compound and its effects on neuronal activity and neurotransmission.
Synthesemethoden
The synthesis of N-(2-methoxyethyl)-2-azaspiro[5.5]undec-9-ene-2-carboxamide involves a multi-step process that begins with the reaction of 1,5-dibromopentane with N-methylpiperidine to form N-methyl-1,5-dibromopentylpiperidine. This compound is then reacted with 2-methoxyethylamine to form N-(2-methoxyethyl)-N-methyl-1,5-dibromopentylpiperidine. The final step involves the reaction of this compound with sodium azide and triethylamine to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-2-azaspiro[5.5]undec-9-ene-2-carboxamide has been extensively studied in the field of neuroscience research due to its selective antagonism of mGluR2. This receptor is widely distributed in the brain and is involved in the regulation of glutamate release, which is a key neurotransmitter that plays a crucial role in various physiological and pathological processes. This compound has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-2-azaspiro[5.5]undec-9-ene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-18-11-9-15-13(17)16-10-5-8-14(12-16)6-3-2-4-7-14/h2-3H,4-12H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGCTTXNIMNYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCCC2(C1)CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-allyl-5-[(3,4-difluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether](/img/structure/B7596029.png)


![3-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7596052.png)

![2-[[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B7596058.png)
![10-Oxa-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester](/img/structure/B7596064.png)
![Imidazo[1,2-a]pyrimidin-3-yl(thiophen-2-yl)methanone](/img/structure/B7596075.png)
![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B7596081.png)




![1-[4-(7-Fluoroquinolin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B7596137.png)